5-amino-1-tert-butil-1H-pirazol-4-carboxilato de etilo

Descripción general

Descripción

Synthesis Analysis

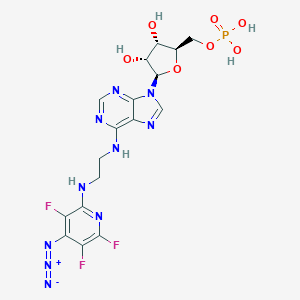

Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is synthesized through specific chemical reactions involving precursors like ethyl 2-cyano-3,3-dimethylthioacrylate. The synthesis process has been detailed, showcasing the steps and conditions under which the compound is formed, including the use of refluxed ethanol and specific reagents to achieve the desired structure (Ming Li et al., 2010).

Molecular Structure Analysis

The molecular structure of Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been determined using X-ray diffraction methods. The crystal structure is monoclinic, belonging to space group P21/c, with specific cell dimensions and molecular weight detailed, indicating a complex structure with fungicidal and plant growth regulation activities (L. Minga, 2005).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents. These reactions are selective and result in the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can be readily converted to their 1-unsubstituted analogs, showcasing its versatility in synthetic chemistry (P. S. Lebedˈ et al., 2012).

Physical Properties Analysis

Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate's physical properties, such as its crystalline structure, density, and molecular weight, are crucial for understanding its behavior in different environments and its potential applications in various fields. The compound's crystalline form, density, and other physical properties have been characterized through detailed studies, providing insights into its stability and reactivity (L. Minga, 2005).

Chemical Properties Analysis

The compound exhibits significant chemical properties, including fungicidal and plant growth regulation activities, as mentioned. Its reactivity with various reagents and under different conditions highlights its potential for synthesis and application in agricultural and chemical research sectors (L. Minga, 2005).

Aplicaciones Científicas De Investigación

Síntesis de derivados de isoxazol

Este compuesto se puede utilizar en la síntesis de derivados del ácido isoxazol-4-carboxílico . Los isoxazoles son una clase de compuestos orgánicos que contienen un anillo de cinco miembros con tres átomos de carbono, un átomo de oxígeno y un átomo de nitrógeno. Se ha encontrado que estos derivados tienen varias actividades biológicas, incluidas propiedades antibacterianas, antifúngicas y antiinflamatorias.

Producción de isoxazol-3,5-dicarboxamidas

El 5-amino-1-tert-butil-1H-pirazol-4-carboxilato de etilo también se puede utilizar en la producción de isoxazol-3,5-dicarboxamidas . Estos compuestos son conocidos por sus propiedades herbicidas, lo que los hace útiles en la industria agrícola para controlar el crecimiento no deseado de las plantas.

Bloques de construcción heterocíclicos

El compuesto sirve como un bloque de construcción heterocíclico en varias síntesis químicas . Los compuestos heterocíclicos son compuestos orgánicos que contienen al menos un átomo de carbono y un elemento que no sea carbono, como azufre, oxígeno o nitrógeno, en una estructura cíclica. Estas estructuras se encuentran comúnmente en una amplia variedad de productos, incluidos productos farmacéuticos, tintes, productos de caucho y muchos más.

Investigación farmacocinética

Las propiedades fisicoquímicas del compuesto, como su absorción GI, permeabilidad BBB y lipofilia, lo convierten en un candidato potencial para la investigación farmacocinética . La farmacocinética es el estudio de cómo un organismo afecta a un fármaco, incluidos los procesos de absorción, distribución, metabolismo y excreción.

Descubrimiento y desarrollo de fármacos

Dado su perfil químico y de seguridad calculado , el this compound podría utilizarse potencialmente en el proceso de descubrimiento y desarrollo de fármacos. Sus propiedades podrían explotarse para diseñar y desarrollar nuevos agentes terapéuticos.

Investigación química

Debido a su estructura y propiedades únicas, este compuesto se puede utilizar en diversas investigaciones químicas, incluido el estudio de reacciones químicas, el desarrollo de nuevos métodos de síntesis y la exploración de las propiedades de nuevos materiales .

Safety and Hazards

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 5-amino-1-tert-butylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFSJKPXNYYPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90550165 | |

| Record name | Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112779-14-3 | |

| Record name | Ethyl 5-amino-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112779-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)

![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)

![Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI)](/img/structure/B54620.png)